ENO2 Isoform Selectivity vs. Pan-Inhibitors
HEX exhibits a ~3.6-fold preference for ENO2 (Ki = 74.4 nM) over ENO1 (Ki = 269.4 nM) . In contrast, the tool compound PhAH is a pan-enolase inhibitor with slightly greater potency for ENO1, causing rapid anemia in vivo through on-target ENO1 inhibition in erythrocytes [1]. SF2312, a natural phosphonate, inhibits ENO1 and ENO2 with IC50 values of 37.9 nM and 42.5 nM, respectively—a selectivity ratio near unity . This quantitative discrimination makes HEX the only compound among these three with an ENO2-preferred profile, a prerequisite for the collateral lethality strategy in ENO1-deleted cancers.
| Evidence Dimension | ENO2 vs. ENO1 selectivity (Ki ratio) |
|---|---|
| Target Compound Data | Ki ENO2 = 74.4 nM; Ki ENO1 = 269.4 nM; Ratio ENO1/ENO2 = ~3.6 |
| Comparator Or Baseline | PhAH: Ki ENO1 < Ki ENO2 (pan-inhibitor); SF2312: IC50 ENO1 = 37.9 nM, IC50 ENO2 = 42.5 nM (Ratio ~0.89) |
| Quantified Difference | HEX provides ~3.6-fold ENO2 selectivity; SF2312 shows no meaningful selectivity |
| Conditions | Recombinant human ENO1 and ENO2 enzymes; 5 mM 2-PG substrate; NADH-coupled spectrophotometric assay |
Why This Matters
Procurement for ENO1-deleted cancer research requires documented ENO2 preference; generic pan-inhibitors lack the selectivity that underpins the therapeutic window.
- [1] Yan, V. C., et al. (2020). Nature Metabolism, 2, 1413–1426. Extended Data Fig. 1. View Source
